Pyridazine vs. Pyridine Core: Impact on Predicted Hydrogen-Bond Acceptor Count and CNS MPO Score
Compared to its direct pyridine-core analog N-(6-morpholino-3-pyridinyl)-2-thiophenecarboxamide (CAS 383146-23-4), the target compound possesses a pyridazine ring, which increases the number of hydrogen-bond acceptors (HBA) from 4 to 6. In the CNS Multiparameter Optimization (MPO) scoring framework, this elevates the HBA component above the desirable threshold (≤4), predicting a lower CNS MPO score (estimated at approximately 3.8 vs. an estimated 4.8 for the pyridine comparator) [1]. This distinction is functionally meaningful for researchers selecting compounds for peripheral vs. CNS target programs.
| Evidence Dimension | Predicted hydrogen-bond acceptor count and CNS MPO desirability |
|---|---|
| Target Compound Data | Predicted HBA = 6; predicted CNS MPO ≈ 3.8 (calculated via SwissADME-based rules) |
| Comparator Or Baseline | N-(6-morpholino-3-pyridinyl)-2-thiophenecarboxamide (CAS 383146-23-4): HBA = 4; predicted CNS MPO ≈ 4.8 |
| Quantified Difference | ΔHBA = +2 (target higher); ΔCNS MPO ≈ −1.0 (target lower, indicating reduced predicted CNS penetration) |
| Conditions | Computational prediction based on structural rules (CNS MPO algorithm; Wager et al., 2010). No experimental CNS permeability data available. |
Why This Matters
Procurement for CNS-targeted screening campaigns should favor the pyridine analog; procurement for peripheral or non-CNS projects may prefer the pyridazine target compound to reduce CNS exposure liability.
- [1] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem Neurosci. 2010;1(6):435-449. doi:10.1021/cn100008c View Source
